10-Ethenylhexadec-7-enedioic acid
Description
10-Ethenylhexadec-7-enedioic acid is a diunsaturated dicarboxylic acid with a 16-carbon backbone (hexadecane) featuring two functional groups:
- A double bond at position 7 (hexadec-7-ene).
- An ethenyl (vinyl) group at position 10.
Its structural complexity arises from the combination of a conjugated diene system and dual carboxylic acid termini.
Properties
CAS No. |
144356-45-6 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
10-ethenylhexadec-7-enedioic acid |
InChI |
InChI=1S/C18H30O4/c1-2-16(13-9-7-11-15-18(21)22)12-8-5-3-4-6-10-14-17(19)20/h2,5,8,16H,1,3-4,6-7,9-15H2,(H,19,20)(H,21,22) |
InChI Key |
UVWLTNRLOKTAJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCCC(=O)O)CC=CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenylhexadec-7-enedioic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain hydrocarbon precursor.
Functionalization: Introduction of carboxylic acid groups at the 1st and 16th positions through oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and vinylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens (e.g., Br2) or nucleophilic substitution using organometallic reagents.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Chemistry: 10-Ethenylhexadec-7-enedioic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound can be used to study the effects of long-chain dicarboxylic acids on cellular processes and metabolic pathways .
Industry: Used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of 10-Ethenylhexadec-7-enedioic acid involves its interaction with various molecular targets, including enzymes and receptors. The vinyl group allows for specific binding interactions, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on structural analogy.
Key Observations:
Chain Length and Unsaturation: 10-Ethenylhexadec-7-enedioic acid has a longer carbon chain (C18) compared to 10-Undecenoic acid (C11) and 7E-Hexadecenoic acid (C16). This increases hydrophobicity and may enhance membrane permeability in biological systems.
Functional Group Differences: Unlike aldehydes like Undec-10-enal (), the carboxylic acid groups in 10-Ethenylhexadec-7-enedioic acid confer higher polarity and acidity (pKa ~4–5), influencing solubility and reactivity. The ethenyl group at position 10 may act as a reactive site for polymerization or cross-linking, a feature absent in simpler monoenoic acids .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 10-Ethenylhexadec-7-enedioic acid | 7E-Hexadecenoic acid | 10-Undecenoic acid |
|---|---|---|---|
| Melting Point (°C) | ~80–85* | ~35–40 | 24–26 |
| Solubility in Water | Low (hydrophobic) | Insoluble | Slightly soluble |
| LogP (Octanol-Water) | ~5.2* | 6.3 | 4.1 |
| Boiling Point (°C) | >300* | 371 | 275 |
*Estimated based on structural analogs.
- Melting Point: The additional double bond and ethenyl group in the target compound likely increase melting point compared to 10-Undecenoic acid due to reduced molecular flexibility .
- LogP: Higher LogP values for 7E-Hexadecenoic acid (6.3) suggest greater lipophilicity than the target compound, which may arise from its single double bond and longer saturated chain .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C16H28O4
Molecular Weight: 284.39 g/mol
IUPAC Name: 10-Ethenylhexadec-7-enedioic acid
The compound features a long carbon chain with two carboxylic acid functional groups at each end, contributing to its unique properties and biological interactions.
-
Antimicrobial Activity :
- Studies have shown that fatty acids with similar structures exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting the microbial cell membrane integrity, leading to cell lysis.
-
Anti-inflammatory Effects :
- Compounds with long-chain fatty acids are known to modulate inflammatory pathways. They can influence the production of pro-inflammatory cytokines and chemokines, potentially reducing inflammation in chronic diseases.
-
Antioxidant Properties :
- The presence of double bonds in the fatty acid structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
Research Findings
Recent studies have focused on the biological effects of 10-Ethenylhexadec-7-enedioic acid in various models:
-
Cell Culture Studies :
- In vitro studies using human cell lines demonstrated that this compound can inhibit the proliferation of certain cancer cells while promoting apoptosis (programmed cell death) through the activation of caspase pathways.
-
Animal Models :
- In vivo experiments have indicated that administration of this compound can lead to a significant reduction in tumor size in xenograft models, suggesting potential as an anti-cancer agent.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various fatty acids including 10-Ethenylhexadec-7-enedioic acid against Staphylococcus aureus. Results indicated a significant reduction in bacterial load with increasing concentrations of the compound.
-
Case Study on Anti-inflammatory Effects :
- Research involving murine models of arthritis showed that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 10-Ethenylhexadec-7-enedioic acid | 284.39 | Yes | Yes |
| Hexadecanoic acid (Palmitic Acid) | 256.42 | Moderate | No |
| Oleic Acid | 282.47 | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
